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[City, State] — [Date] — Understanding the stability of the human immunodeficiency virus type 1
(HIV-1) capsid is paramount for the development of novel antiretroviral therapies. The viral
capsid, a conical protein shell encasing the viral genome and essential enzymes, must
maintain its integrity for successful reverse transcription and transport to the nucleus, yet
disassemble in a timely manner to release its genetic cargo for integration. This delicate
balance of stability and instability is a key therapeutic target. This document provides detailed
application notes and protocols for three widely used cell-based assays to measure HIV-1
capsid stability: the Fate-of-Capsid Assay, the Cyclosporine A (CsA) Washout Assay, and the in
situ Uncoating Assay using fluorescence microscopy.

Introduction to HIV-1 Capsid Uncoating

Soon after HIV-1 fuses with a target cell, the viral core, composed of the capsid, is released
into the cytoplasm. The process of the capsid shell disassembling is known as uncoating. The
timing and location of uncoating are critical for viral replication and are influenced by both viral
and host factors. Assays to measure capsid stability and uncoating kinetics are therefore
invaluable tools for basic research and drug development.

Key Cell-Based Assays

Three primary cell-based methods are employed to assess HIV-1 capsid stability:
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e The Fate-of-Capsid Assay: This biochemical assay separates soluble capsid protein (CA)
from particulate, intact cores to quantify the extent of uncoating.[1][2][3]

e The Cyclosporine A (CsA) Washout Assay: This infectivity-based assay utilizes a host
restriction factor to infer the kinetics of uncoating in living cells.[4][5][6]

« In situ Uncoating Assay (Fluorescence Microscopy): This imaging-based approach allows for
the direct visualization and quantification of capsid uncoating in real-time within single cells.

[7181°]

I. The Fate-of-Capsid Assay

This assay provides a quantitative measure of capsid core integrity by biochemically separating
intact cores from dissociated CA monomers in infected cell lysates.[1][2][3]

Experimental Workflow
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Caption: Workflow for the Fate-of-Capsid Assay.
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Detailed Protocol

Materials:

e Target cells (e.g., HeLa, Cf2Th)

¢ High-titer HIV-1 virus stock (VSV-G pseudotyped)
o Polybrene or other transduction enhancers

e Phosphate-buffered saline (PBS)

e Pronase

e Hypotonic lysis buffer (e.g., 10 mM Tris-HCI pH 8.0, 10 mM KCI, 1 mM EDTA, with protease
inhibitors)

e Dounce homogenizer
e Sucrose cushion (e.g., 30% sucrose in a suitable buffer)
o Ultracentrifuge and tubes
o p24 ELISA kit
Procedure:
* Infection:
1. Plate target cells in 6-well plates one day prior to infection.

2. On the day of infection, infect cells with a high multiplicity of infection (MOI) of HIV-1 in the
presence of polybrene (e.g., 8 pg/mL). Spinoculation (e.g., 1600 x g for 30 minutes at
16°C) can be used to enhance infection efficiency.[10]

3. Incubate at 37°C for the desired time points (e.g., 2, 4, 8, 16 hours).

e Cell Harvest and Lysis:
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1. At each time point, wash the cells with PBS.

2. Treat cells with Pronase to remove surface-bound, non-fused virions.
3. Wash cells three times with PBS to remove Pronase.

4. Resuspend cells in hypotonic lysis buffer and incubate on ice.

5. Lyse the cells using a Dounce homogenizer.

 Fractionation:

1. Centrifuge the cell lysate at low speed (e.g., 1,000 x g) to pellet the nuclei.

2. Carefully collect the supernatant, which is the post-nuclear supernatant (PNS).
o Core Separation:

1. Layer the PNS onto a sucrose cushion in an ultracentrifuge tube.

2. Perform ultracentrifugation at high speed to pellet the intact viral cores through the
sucrose cushion, leaving soluble CA protein in the supernatant.

e Quantification:
1. Carefully collect the supernatant.
2. Resuspend the pellet in a suitable buffer.

3. Quantify the amount of CA (p24) in both the supernatant and pellet fractions using a p24
ELISA.

4. Calculate the percentage of pelletable CA as an indicator of core stability.

Il. Cyclosporine A (CsA) Washout Assay

This assay measures the kinetics of uncoating by exploiting the HIV-1 restriction factor TRIM-
CypA, which only restricts viruses with intact capsids.[4][5]
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Experimental Workflow

Infection in Presence of CsA

Infect OMK cells (expressing TRIM-CypA) with GFP-reporter HIV-1 in the presence of CsA

CsA \*shout
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|

Measure GFP expression by flow cytometry
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Caption: Workflow for the Cyclosporine A (CsA) Washout Assay.

Detailed Protocol

Materials:

Owl Monkey Kidney (OMK) cells (constitutively expressing TRIM-CypA)

GFP-reporter HIV-1 virus stock

Cyclosporine A (CsA)

Culture medium
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e Flow cytometer
Procedure:
* Infection:
1. Plate OMK cells in a 96-well plate.
2. Pre-treat the cells with CsA to inhibit TRIM-CypA activity.

3. Infect the cells with a GFP-reporter HIV-1 virus. The continued presence of CsA allows the
virus to bypass TRIM-CypA restriction during and immediately after entry.

e CsA Washout:

1. At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), wash the cells thoroughly
to remove the CsA.

2. Washing out the CsA "switches on" the TRIM-CypA restriction. Viruses that still have an
intact capsid at the time of washout will be restricted, while those that have already
uncoated will be able to proceed with infection.

¢ Incubation and Analysis:

1. Incubate the cells for 48-72 hours to allow for GFP expression from successfully integrated
proviruses.

2. Harvest the cells and measure the percentage of GFP-positive cells using a flow
cytometer.

3. The increase in the percentage of GFP-positive cells over the washout time course
reflects the kinetics of capsid uncoating.

lll. In situ Uncoating Assay (Fluorescence
Microscopy)
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This powerful technique allows for the direct visualization of capsid uncoating in living or fixed
cells at the single-virus level.[7][8][9]

Experimental Workflow

Virus Preparation

Produce fluorescently labeled HIV-1 (e.g., IN-GFP, CypA-DsRed)

Infection <¢d Imaging

Infect target cells on glass-bottom dishes

'

Perform live-cell or fixed-cell fluorescence microscopy

Image il\alysis

Track individual viral particles

'

Quantify fluorescence intensity of capsid-associated marker over time

Click to download full resolution via product page

Caption: Workflow for the in situ Uncoating Assay.

Detailed Protocol

Materials:

o Target cells (e.g., HeLa, TZM-bl)
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Plasmids for producing fluorescently labeled HIV-1 (e.g., with IN-GFP and CypA-DsRed)
Transfection reagents

Glass-bottom dishes for microscopy

Fluorescence microscope (confocal or TIRF) with live-cell imaging capabilities

Image analysis software

Procedure:

Production of Fluorescently Labeled Virus:

1. Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the HIV-1 genome, a
fluorescently tagged viral protein (e.g., integrase-GFP to track the viral core), a
fluorescently tagged capsid-binding protein (e.g., Cyclophilin A-DsRed to track the capsid),
and a VSV-G envelope protein.

2. Harvest and concentrate the virus-containing supernatant.
Infection and Imaging:

1. Plate target cells on glass-bottom dishes.

2. Infect the cells with the fluorescently labeled virus.

3. For live-cell imaging, place the dish on the microscope stage within an environmentally
controlled chamber (37°C, 5% CO2).

4. Acquire time-lapse images of infected cells.

5. For fixed-cell imaging, fix the cells at different time points post-infection, and then perform
immunofluorescence staining for capsid (p24) if needed.

e Image Analysis:
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1. Use image analysis software to identify and track individual fluorescently labeled viral
particles within the cells.

2. Measure the fluorescence intensity of the capsid-associated marker (e.g., CypA-DsRed)
for each patrticle over time.

3. A sudden or gradual decrease in the fluorescence intensity of the capsid marker, while the
core marker (e.g., IN-GFP) remains, indicates an uncoating event.

4. The kinetics of uncoating can be determined by analyzing the timing of these events for a
population of viral particles.

Quantitative Data Summary

The following tables summarize quantitative data on HIV-1 capsid stability obtained from

various cell-based assays.

Table 1: Half-life of HIV-1 Capsid Uncoating
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BENCHE

Virus/Conditio Capsid Half-
Assay Type Cell Type . Reference(s)
n life (approx.)
Wild-type (in Fluorescence )
] ) N/A 8-10 minutes [11]
vitro) Microscopy
Wild-type (in
CsA Washout OMK ~1 hour [12]
cells)
Wild-type + Cell Fluorescence )
) HelLa 48 minutes [13]
lysate Microscopy
E45A Fluorescence ~36 minutes
] N/A [12][13]
(hyperstable) Microscopy (4.5x WT)
E45A
CsA Washout OMK Slower than WT [12]
(hyperstable)
N74D Delayed
. CsA Washout OMK ) [12]
(destabilized) uncoating
A92E Increased
CsA Washout OMK [12]

(destabilized)

uncoating rate

Table 2: Effect of Small Molecules on HIV-1 Capsid
Stability
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) Effect on
Compound Concentration Assay Type . Reference(s)
Capsid
Accelerates
Fluorescence ) i
PF-74 10 uMm ) capsid opening [11][13]
Microscopy _
(half-life of 41s)
) ] ~100% increase
PF-74 0.25 uM In vitro uncoating ) [14]
In uncoating
] Reduces
PF-74 10 uM Fate-of-Capsid [15][16]
pelletable CA
) Stabilizes capsid
Lenacapavir ) )
Various Fate-of-Capsid (prevents [17]
(GS-6207) ]
uncoating)
Disrupts core
Lenacapavir ) Fluorescence integrity,
Various ) - ] [17][18][19][20]
(GS-6207) Microscopy stabilizes capsid
lattice
Accelerates
Fluorescence capsid opening
BI-2 50 uM [13]

Microscopy

(half-life of 2.4

min)

HIV-1 Entry and Uncoating Pathway

The following diagram illustrates the early events of HIV-1 infection, from receptor binding to

nuclear import, highlighting the central role of the capsid.
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Viral Entry

1. gp120 binds to CD4

!

2. Co-receptor binding (CXCR4/CCR5)

!

3. Membrane fusion and core release into cytoplasm

Cytoplas*ic Events

4. Reverse Transcription begins within the capsid

!

5. Capsid Uncoating

NuclealEvents

6. Pre-integration complex (PIC) import into nucleus

!

7. Integration of viral DNA into host genome

Click to download full resolution via product page

Caption: HIV-1 entry, uncoating, and nuclear import pathway.

Conclusion
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The assays described provide a robust toolkit for investigating HIV-1 capsid stability. The
choice of assay depends on the specific research question, with the fate-of-capsid assay
offering a biochemical readout, the CsA washout assay providing kinetic data in a population of
cells, and fluorescence microscopy enabling single-virion analysis. A multi-faceted approach,
employing more than one of these techniques, will yield the most comprehensive
understanding of capsid uncoating and its role in HIV-1 replication, and will continue to be
instrumental in the development of new capsid-targeting antiretroviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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